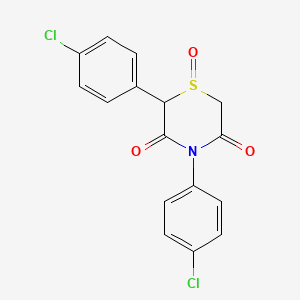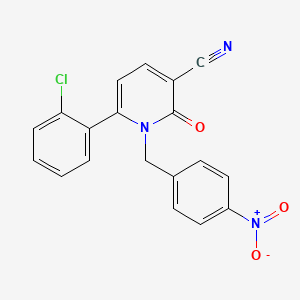![molecular formula C6H4ClN3O B3035000 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 27182-30-5](/img/structure/B3035000.png)
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the Retro Diels Alder protocol for regioselective synthesis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied. For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions . Another study reported the Retro Diels Alder protocol for regioselective synthesis .Applications De Recherche Scientifique
Antifungal Applications
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have shown promise in antifungal applications. A study by Wang et al. (2018) synthesized a novel compound from 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, demonstrating significant inhibitory activities against various fungi, including Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Wang et al., 2018).
Synthesis and Structural Analysis
Efficient synthesis methods and structural analyses of 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives are crucial for their application in scientific research. El-Kurdi et al. (2021) reported the synthesis of triazolopyridines using oxidative cyclization and characterized their structures via NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021). Yang et al. (2015) synthesized novel derivatives under microwave irradiation and characterized them for potential antifungal activities (Yang et al., 2015).
Chemical Synthesis Methods
Various studies have focused on developing efficient chemical synthesis methods for 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. For example, Reichelt et al. (2010) explored a palladium-catalyzed synthesis method for these compounds, which involved a chemoselective addition of hydrazides to 2-chloropyridine (Reichelt et al., 2010).
Potential Biological Applications
Studies have also investigated the biological activities of 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. For instance, Xu et al. (2017) synthesized novel sulfone derivatives containing this moiety and demonstrated their antifungal and insecticidal activities (Xu et al., 2017).
DFT Calculations and Structural Characterization
Density functional theory (DFT) calculations and structural characterizations are integral to understanding these compounds. Sallam et al. (2021) utilized DFT calculations to compare theoretical and experimental results obtained from X-ray diffraction studies of pyridazine derivatives, including 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (Sallam et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMFDQJNPNIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)
![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)

![2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B3034933.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)
